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Compound of Interest

Compound Name: N,6-dimethylpicolinamide

CAS No.: 107427-69-0

Cat. No.: B009953 Get Quote

This guide provides an in-depth technical overview of N,6-dimethylpicolinamide, a pyridine-

based small molecule with significant potential in medicinal chemistry. While direct safety and

toxicological data for this specific compound are not readily available, this document

synthesizes information from closely related analogs and relevant scientific literature to offer a

comprehensive resource for researchers and drug development professionals. We will delve

into its chemical characteristics, a plausible synthetic route, critical safety and handling

protocols based on a structural analog, and its emerging role as a scaffold for potent kinase

inhibitors.

Compound Profile: Physicochemical Characteristics
N,6-dimethylpicolinamide, systematically named N,6-dimethylpyridine-2-carboxamide,

belongs to the picolinamide class of compounds. These are derivatives of picolinic acid,

featuring a carboxamide group at the 2-position of the pyridine ring. The presence of a methyl

group on the amide nitrogen and another at the 6-position of the pyridine ring are key structural

features that influence its physicochemical properties and biological activity.
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Property Predicted/Inferred Value

IUPAC Name N,6-dimethylpyridine-2-carboxamide

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Appearance Expected to be a solid at room temperature

Solubility
Likely soluble in organic solvents like DMSO

and methanol

CAS Number
Not assigned or readily available in public

databases.

Safety and Handling: An Analog-Based Approach
Disclaimer: A specific Safety Data Sheet (SDS) for N,6-dimethylpicolinamide is not currently

available. The following information is derived from the SDS of a close structural analog, N-

methylpicolinamide (CAS 6144-78-1), and should be interpreted with caution. A thorough risk

assessment should be conducted before handling N,6-dimethylpicolinamide.

Hazard Identification and Precautionary Measures
Based on its analog, N,6-dimethylpicolinamide should be treated as a compound of unknown

potency. The primary hazards are anticipated to be:

Acute Toxicity: Potentially harmful if swallowed.

Skin Irritation: May cause skin irritation upon contact.

Eye Irritation: May cause serious eye irritation.

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Precautionary Statements:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b009953?utm_src=pdf-body
https://www.benchchem.com/product/b009953?utm_src=pdf-body
https://www.benchchem.com/product/b009953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Category Precautionary Code and Statement

Prevention

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P264: Wash

skin thoroughly after handling. P280: Wear

protective gloves/protective clothing/eye

protection/face protection.

Response

P301+P312: IF SWALLOWED: Call a POISON

CENTER or doctor/physician if you feel unwell.

P302+P352: IF ON SKIN: Wash with plenty of

water. P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage
P403+P233: Store in a well-ventilated place.

Keep container tightly closed.

Disposal
P501: Dispose of contents/container to an

approved waste disposal plant.

First-Aid and Emergency Procedures
Exposure Route First-Aid Measures

Inhalation

Move the victim to fresh air. If breathing is

difficult, give oxygen. Seek immediate medical

attention.

Skin Contact

Immediately wash the affected area with soap

and plenty of water. Remove contaminated

clothing. Seek medical advice if irritation

persists.

Eye Contact

Rinse cautiously with water for at least 15

minutes. Remove contact lenses if present and

easy to do. Seek immediate medical attention.

Ingestion
Do NOT induce vomiting. Rinse mouth with

water. Seek immediate medical attention.
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Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of

N,6-dimethylpicolinamide, emphasizing the continuous cycle of risk assessment and control.
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Safe Handling and Storage Workflow for N,6-dimethylpicolinamide

Preparation

Handling

StorageCleanup & Disposal

Review Analog SDS
(N-methylpicolinamide)

Don Appropriate PPE
(Gloves, Goggles, Lab Coat)

Work in a Ventilated
Fume Hood

Proceed to Handling

Weigh Compound Carefully

Dissolve in Appropriate
Solvent

Store in a Tightly
Sealed Container

After Use

Decontaminate Work
Surfaces

After Experiment

Keep in a Cool, Dry,
and Dark Place

For Next Use

Dispose of Waste in
Accordance with Regulations

Click to download full resolution via product page

Caption: A workflow for the safe handling and storage of N,6-dimethylpicolinamide.
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Synthesis of N,6-Dimethylpicolinamide
A plausible and efficient synthetic route to N,6-dimethylpicolinamide involves a two-step

process starting from the commercially available 2,6-dimethylpyridine. The first step is the

selective oxidation of one of the methyl groups to a carboxylic acid, followed by amidation with

methylamine.

Step 1: Synthesis of 6-Methylpicolinic Acid
The key intermediate, 6-methylpicolinic acid, can be synthesized by the selective oxidation of

2,6-dimethylpyridine.[1] A common and effective method utilizes potassium permanganate as

the oxidizing agent.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2,6-dimethylpyridine in deionized water.

Oxidation: Heat the solution to approximately 60°C. Add potassium permanganate portion-

wise over several hours, maintaining the temperature. The reaction progress can be

monitored by TLC.

Workup: After the reaction is complete, cool the mixture and filter to remove manganese

dioxide. Acidify the filtrate to a pH of around 5 to precipitate the product.

Purification: The crude 6-methylpicolinic acid can be purified by recrystallization from a

suitable solvent like ethanol to yield a white to beige powder.[1]

Step 2: Amidation of 6-Methylpicolinic Acid
The final step is the formation of the amide bond between 6-methylpicolinic acid and

methylamine. This can be achieved through several standard amidation protocols. A common

approach involves the activation of the carboxylic acid, for example, by converting it to an acid

chloride, followed by reaction with methylamine.[2] Alternatively, peptide coupling reagents can

be employed for a milder and often more efficient reaction.[3]

Experimental Protocol (via Acid Chloride):
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Acid Chloride Formation: Suspend 6-methylpicolinic acid in a dry, inert solvent such as

dichloromethane (DCM) or toluene. Add a chlorinating agent like thionyl chloride or oxalyl

chloride dropwise at 0°C. The reaction can be gently warmed to room temperature and

stirred until the conversion is complete.

Amidation: In a separate flask, dissolve methylamine (or a solution of methylamine in a

suitable solvent like THF) in a dry, inert solvent. Cool this solution to 0°C.

Reaction: Slowly add the freshly prepared 6-methylpicolinoyl chloride solution to the

methylamine solution. An excess of methylamine or the addition of a non-nucleophilic base

like triethylamine is recommended to neutralize the HCl generated during the reaction.

Workup and Purification: After the reaction is complete, quench with water and extract the

product with an organic solvent. The combined organic layers are washed, dried, and

concentrated under reduced pressure. The crude N,6-dimethylpicolinamide can be purified

by column chromatography or recrystallization.

The following diagram illustrates the overall synthetic workflow.
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Synthesis Workflow for N,6-Dimethylpicolinamide

Step 1: Oxidation
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Caption: A two-step synthesis of N,6-dimethylpicolinamide from 2,6-dimethylpyridine.

Applications in Drug Discovery and Development
While N,6-dimethylpicolinamide itself is not extensively documented in the literature, the N-

methylpicolinamide scaffold is a recurring motif in the design of novel therapeutic agents,

particularly in oncology.[4] Research has shown that derivatives of N-methylpicolinamide can
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exhibit potent and selective inhibitory activity against various protein kinases, which are crucial

regulators of cell signaling and are often dysregulated in cancer.[5][6]

Potential as an Aurora Kinase Inhibitor
One of the most promising therapeutic targets for N-methylpicolinamide derivatives is the family

of Aurora kinases (Aurora A, B, and C). These are serine/threonine kinases that play essential

roles in mitosis, and their overexpression is linked to tumorigenesis in a variety of cancers.[6]

Small molecule inhibitors of Aurora kinases are therefore of significant interest as potential

anticancer drugs.

Studies have demonstrated that N-methylpicolinamide-4-thiol derivatives can selectively inhibit

Aurora-B kinase and exhibit broad-spectrum anti-proliferative activity against several human

cancer cell lines, in some cases exceeding the potency of the established multi-kinase inhibitor

sorafenib.[6][7] The N-methylpicolinamide core is believed to play a crucial role in binding to the

kinase domain.

The proposed mechanism of action involves the disruption of mitotic processes, leading to cell

cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified

signaling pathway involving Aurora kinases and the potential point of intervention for N,6-
dimethylpicolinamide.
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Potential Mechanism of Action of N,6-Dimethylpicolinamide
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Caption: Simplified pathway showing Aurora kinase inhibition leading to apoptosis.

Structure-Activity Relationship (SAR) Insights
The growing body of research on N-methylpicolinamide derivatives allows for the deduction of

preliminary structure-activity relationships (SAR). The picolinamide scaffold serves as a key

pharmacophore, and modifications at various positions on the pyridine ring and the amide

substituent can be systematically explored to optimize potency, selectivity, and pharmacokinetic

properties. The addition of the 6-methyl group in N,6-dimethylpicolinamide, for instance, may

influence the compound's conformation and interaction with the target protein, potentially

enhancing its activity or selectivity compared to the unsubstituted analog.
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Conclusion
N,6-dimethylpicolinamide is a promising, yet under-explored, small molecule with a clear

potential for development as a therapeutic agent, particularly in the field of oncology. This guide

has provided a comprehensive overview of its chemical properties, a robust synthetic strategy,

and critical safety considerations based on a close structural analog. The established

anticancer activity of related N-methylpicolinamide derivatives, especially as Aurora kinase

inhibitors, provides a strong rationale for the further investigation of N,6-dimethylpicolinamide
and its analogs in drug discovery programs. As with any novel compound, further experimental

validation of its safety profile and biological activity is essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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